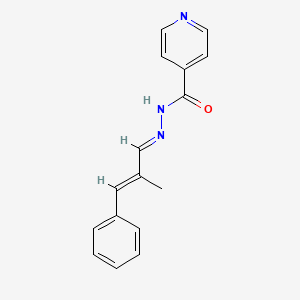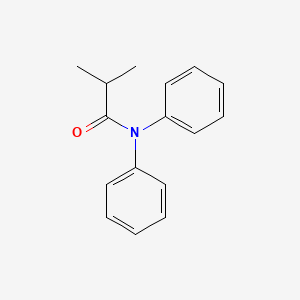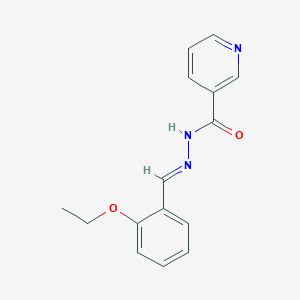![molecular formula C16H14BrN3O3 B3863542 N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3863542.png)
N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide
Descripción general
Descripción
N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has attracted the attention of researchers due to its potential use in various scientific applications. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It also inhibits the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been shown to have biochemical and physiological effects on cancer cells. It induces apoptosis by activating caspase-3 and caspase-9, which are essential enzymes in the apoptotic pathway. It also inhibits the expression of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its potential use as a ligand for the synthesis of metal complexes. These metal complexes have shown potential for use in catalysis, luminescence, and biological applications.
One of the limitations of using N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide in lab experiments is its cytotoxic effects on normal cells. Therefore, it is essential to conduct further studies to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions related to N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide. One of the areas of research is the development of metal complexes using this compound as a ligand. These metal complexes have shown potential for use in catalysis, luminescence, and biological applications.
Another area of research is the development of anticancer drugs using N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide as a lead compound. Further studies are needed to determine the safe dosage and potential side effects of this compound on normal cells.
In conclusion, N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide is a chemical compound that has potential use in various scientific applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine the full potential of this compound in various scientific fields.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has been studied for its potential use in various scientific applications. One of the areas of research is its use as a ligand for the synthesis of metal complexes. These metal complexes have shown potential for use in catalysis, luminescence, and biological applications.
Another area of research is its potential use as an anticancer agent. Studies have shown that N-(4-bromophenyl)-2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoacetamide has cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-14-8-2-11(3-9-14)10-18-20-16(22)15(21)19-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTFSLNVOSFSKF-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863461.png)
![10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B3863480.png)
![2-[(2-bromobenzyl)thio]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B3863482.png)



![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3863511.png)

![3,3'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(6-hydroxybenzoic acid)](/img/structure/B3863526.png)
![5-(4-methoxybenzylidene)-3-[6-(4-methyl-1-piperazinyl)-6-oxohexyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3863530.png)



